molecular formula C₂₂H₁₈D₉N₃O₄ B1156786 Tetrahydro Erlotinib-d9

Tetrahydro Erlotinib-d9

Cat. No.: B1156786
M. Wt: 406.52
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydro Erlotinib-d9 is a deuterated derivative of Erlotinib, a tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR) used in non-small cell lung cancer (NSCLC) therapy. The "tetrahydro" designation indicates partial hydrogenation of the parent compound, likely modifying its aromatic rings to enhance stability or bioavailability. The "-d9" suffix denotes the substitution of nine hydrogen atoms with deuterium, a strategy employed to improve metabolic stability and prolong half-life .

Properties

Molecular Formula

C₂₂H₁₈D₉N₃O₄

Molecular Weight

406.52

Synonyms

N-(3-Ethylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine-d9

Origin of Product

United States

Comparison with Similar Compounds

Erlotinib Derivatives (e.g., Triazole-Erlotinib Conjugates)

details the synthesis of Erlotinib derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding compounds with triazole moieties. These derivatives retain Erlotinib’s core structure but incorporate additional functional groups to modulate solubility or target engagement. In contrast, Tetrahydro Erlotinib-d9 focuses on deuteration and hydrogenation, which aim to optimize pharmacokinetics rather than alter target specificity .

Tetrahydro-Biphenyl Derivatives (Compounds 13 and 14)

Compounds 13 and 14 () feature tetrahydro-biphenyl scaffolds synthesized via palladium-catalyzed cross-coupling.

Tetrahydro-Pyridoindole Derivatives

highlights tetrahydro-pyridoindole cores as "privileged structures" with demonstrated activity in rescuing mutant CFTR proteins. While structurally distinct from this compound, these compounds emphasize the pharmacological relevance of hydrogenated heterocycles in enhancing membrane permeability and target engagement .

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Features

Compound Core Structure Modifications Primary Target Key Advantages
Erlotinib Quinazoline None EGFR Well-established efficacy in NSCLC
This compound Hydrogenated Quinazoline Deuteration (-d9) EGFR (presumed) Enhanced metabolic stability
Triazole-Erlotinib Quinazoline + Triazole Click chemistry EGFR (modified) Tunable solubility
Tetrahydro-Biphenyl Biphenyl Hydrogenation Undisclosed Improved lipophilicity
Tetrahydro-Pyridoindole Pyridoindole Hydrogenation CFTR Membrane interaction optimization

Sources :

Deuteration Effects

Deuteration in this compound is hypothesized to reduce CYP450-mediated metabolism, a common limitation of Erlotinib. This strategy contrasts with triazole derivatives (), which prioritize structural diversification over metabolic optimization .

Clinical and Preclinical Relevance

  • This compound may offer advantages in such regimens by mitigating drug-drug interactions .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for preparing Tetrahydro Erlotinib-d9, and how do deuterium substitution patterns influence reaction efficiency?

  • Methodological Answer : Deuterated analogs like this compound require isotopic labeling at specific positions (e.g., methyl or aromatic groups). Key steps include optimizing deuteration via catalytic exchange or deuterated reagent use (e.g., D₂O, CD₃I). Reaction efficiency depends on solvent polarity, temperature, and catalyst choice. Post-synthesis, confirm deuteration sites using ¹H/²H NMR and high-resolution mass spectrometry (HRMS) . For structural validation, X-ray crystallography (as in analogous compounds ) and Hirshfeld surface analysis can resolve molecular packing and hydrogen-bonding interactions.

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer : Use accelerated stability testing per ICH guidelines:

Prepare solutions in buffers (pH 1–10) and incubate at 25°C, 40°C, and 60°C.

Monitor degradation via HPLC-MS at intervals (0, 1, 3, 7, 14 days).

Quantify deuterium retention using isotopic ratio mass spectrometry (IRMS) to assess label stability.
Include control experiments with non-deuterated Erlotinib to isolate isotope effects .

Q. What spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

  • Methodological Answer : Combine:

  • NMR : ¹³C DEPT-Q for carbon environments; ²H NMR for deuterium position confirmation.
  • FT-IR : Track C-D stretching vibrations (2050–2300 cm⁻¹).
  • X-ray diffraction : Resolve crystal lattice parameters and intermolecular interactions, as demonstrated for structurally similar benzodiazacyclopentadecines .
    Cross-validate with computational methods (DFT for optimized geometries).

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic stability data between in vitro and in vivo models for this compound?

  • Methodological Answer :

In vitro-in vivo extrapolation (IVIVE) : Compare microsomal stability (human/rodent) with pharmacokinetic (PK) data from animal studies.

Isotope effect analysis : Measure kinetic isotope effects (KIE) on CYP450-mediated oxidation. A KIE >2 suggests deuteration significantly slows metabolism.

Compartmental modeling : Use PK/PD modeling to account for tissue-specific deuterium loss or enzyme saturation. Address confounding variables (e.g., protein binding differences) via multivariate regression .

Q. What computational strategies are optimal for predicting this compound’s binding affinity to EGFR mutants (e.g., T790M/L858R)?

  • Methodological Answer :

Molecular docking : Use AutoDock Vina or Schrödinger Glide with mutant EGFR structures (PDB: 2ITY, 4RIK).

Molecular dynamics (MD) simulations : Run 100-ns trajectories to assess deuterium’s impact on ligand flexibility and binding pocket interactions.

Free energy calculations : Apply MM-GBSA or alchemical methods (e.g., FEP+) to quantify ΔΔG between deuterated/non-deuterated forms. Validate with SPR-binding assays .

Q. How should researchers design a robust structure-activity relationship (SAR) study to evaluate deuterium’s role in this compound’s kinase selectivity?

  • Methodological Answer :

Panel screening : Test against 50+ kinases (e.g., EGFR, HER2, IGF1R) using competitive binding assays.

Isotopolog comparison : Synthesize analogs with deuterium at alternate positions (e.g., aromatic vs. aliphatic).

Data normalization : Use Z-scores to control for assay variability. Apply cluster analysis (PCA or t-SNE) to identify selectivity patterns. Cross-reference with crystallographic data to map deuterium’s steric/electronic effects .

Q. What statistical approaches are recommended for analyzing dose-response heterogeneity in this compound’s preclinical efficacy studies?

  • Methodological Answer :

Mixed-effects modeling : Account for inter-animal variability in tumor growth rates.

Bayesian hierarchical models : Estimate posterior distributions for IC₅₀ values across cell lines.

Meta-analysis : Pool data from independent studies using random-effects models (e.g., DerSimonian-Laird). Address publication bias via funnel plots .

Methodological Frameworks for Research Design

  • Formulating hypotheses : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure translational relevance .
  • Literature review : Use Boolean operators (e.g., "this compound AND (deuterium OR pharmacokinetics)") across PubMed, SciFinder, and Embase. Exclude non-peer-reviewed sources .
  • Ethical data management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw datasets .

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